molecular formula C20H22N2O4S B11026143 2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B11026143
M. Wt: 386.5 g/mol
InChI Key: PQZWNOSRZGYZEB-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is notable for its unique structure, which combines a quinoline moiety with an acetylamino benzenesulfonate group, potentially offering diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate precursor under acidic or basic conditions

The acetylamino benzenesulfonate group is usually introduced in a subsequent step, often through a sulfonation reaction followed by acetylation. The reaction conditions for these steps can vary, but they generally require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, reducing the risk of impurities, and increasing overall efficiency. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfonamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the benzenesulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce sulfonamide derivatives. Substitution reactions can lead to a variety of substituted quinoline and benzenesulfonate compounds.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The acetylamino benzenesulfonate group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: This compound shares the quinoline core but lacks the acetylamino benzenesulfonate group, resulting in different chemical reactivity and biological activity.

    4-Acetylamino benzenesulfonic acid: This compound contains the acetylamino benzenesulfonate group but lacks the quinoline moiety, leading to distinct properties and applications.

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-7-yl 4-(acetylamino)benzenesulfonate is unique due to its combination of a quinoline core with an acetylamino benzenesulfonate group. This dual functionality allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-7-yl) 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O4S/c1-13-12-20(3,4)22-19-11-16(7-10-18(13)19)26-27(24,25)17-8-5-15(6-9-17)21-14(2)23/h5-12,22H,1-4H3,(H,21,23)

InChI Key

PQZWNOSRZGYZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C

Origin of Product

United States

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